molecular formula C15H23F3O4S B1586244 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate CAS No. 59643-43-5

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

Cat. No.: B1586244
CAS No.: 59643-43-5
M. Wt: 356.4 g/mol
InChI Key: OTVABNVGYCQZFO-UHFFFAOYSA-M
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Description

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S and a molecular weight of 356.4 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.

Mechanism of Action

Mode of Action

It is known that the compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . This suggests that it may interact with its targets through a mechanism involving the formation of enol triflates.

Biochemical Pathways

Given its use in the generation of enol triflates from ketones , it may be involved in pathways related to ketone metabolism.

Result of Action

Given its use in the generation of enol triflates from ketones , it may induce changes in the chemical structure of ketones, leading to the formation of enol triflates.

Action Environment

It is known that the compound is a solid at 20 degrees celsius , suggesting that its physical state may be influenced by temperature

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate involves several steps. One common method includes the reaction of pivaloyl chloride with anhydrous tert-butyl alcohol, followed by the addition of trifluoromethanesulfonic acid . The reaction mixture is then cooled, and the product is precipitated using cold diethyl ether. The precipitate is collected, washed, and air-dried to obtain the final product .

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate can be compared with similar compounds such as:

These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.

Properties

IUPAC Name

2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVABNVGYCQZFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371620
Record name 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59643-43-5
Record name 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 2
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 3
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 4
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reactant of Route 6
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

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